2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving oxidation and cyclization . The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions . The final step involves coupling the benzo[d][1,3]dioxole and imidazolidinone intermediates with N-benzyl-N-(2-hydroxyethyl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM), and water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)ethanamine: Shares the benzo[d][1,3]dioxole moiety but lacks the imidazolidinone ring and benzyl group.
1-benzo[1,3]dioxol-5-yl-2-oxoimidazolidine: Contains the imidazolidinone ring and benzo[d][1,3]dioxole moiety but lacks the N-benzyl-N-(2-hydroxyethyl)acetamide group.
Uniqueness
2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-benzyl-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-11-10-22(13-16-4-2-1-3-5-16)20(26)14-23-8-9-24(21(23)27)17-6-7-18-19(12-17)29-15-28-18/h1-7,12,25H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZGDOWLZOKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CCO)CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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